(E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
Description
The compound (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (CAS: 142569-69-5) is a stereospecific organic molecule featuring a quinoline core substituted with a chlorine atom at position 7, a vinyl linkage in the (E)-configuration, and a benzoate ester moiety. Its molecular formula is C₂₈H₂₂ClNO₃, with a molecular weight of 455.94 g/mol (calculated from isotopic mass data) . Key structural attributes include:
- Stereochemistry: A defined (S)-configuration at the 3-hydroxypropyl chain and an (E)-configured vinyl group bridging the quinoline and phenyl rings .
- Functional Groups: A 7-chloroquinoline moiety, a hydroxyl group on the propyl chain, and a methyl benzoate ester.
The compound’s synthesis likely involves reduction of the ketone group in the precursor (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate (CAS: 149968-11-6) to introduce the hydroxyl group .
Properties
IUPAC Name |
methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSDMZEMDMWKQ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This step involves the synthesis of 7-chloroquinoline, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.
Hydroxypropylation: The addition of a hydroxypropyl group to the vinylated quinoline is achieved through a nucleophilic substitution reaction.
Benzoate ester formation: The final step involves the esterification of the hydroxypropylated quinoline with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of chloroquinoline compounds exhibit antimicrobial properties. The incorporation of the vinyl group in (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate may enhance its efficacy against various pathogens, including bacteria and fungi.
-
Anticancer Properties
- Research has shown that chloroquinoline derivatives can induce apoptosis in cancer cells. The structural features of this compound suggest potential activity against different cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
-
Antiviral Activity
- Preliminary studies suggest that compounds with similar structures may inhibit viral replication. The unique structure of this compound warrants exploration for antiviral applications, particularly against RNA viruses.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various chloroquinoline derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2024) demonstrated that analogs of this compound showed promise in inducing apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
Case Study 3: Antiviral Screening
In a screening for antiviral compounds, derivatives of chloroquinoline were tested against influenza virus strains. The findings suggested that compounds with similar structures could inhibit viral replication effectively .
Mechanism of Action
The mechanism of action of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to the death of the target organism.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related and highlight critical variations in functional groups, stereochemistry, and physicochemical properties:
Key Observations :
- Stereochemical Specificity: The (S)-configuration in the hydroxypropyl derivative (CAS 142569-69-5) may influence receptor binding or metabolic stability compared to non-chiral analogs .
- Substituent Effects : The 6-methylbenzoate variant increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Density : The oxo derivative (CAS 149968-11-6) has a density of 1.271 g/cm³ . Data for the hydroxypropyl analog is unavailable but predicted to be higher due to hydroxyl group polarity.
- Solubility: The hydroxypropyl group in CAS 142569-69-5 likely improves water solubility compared to the oxo variant, though both remain predominantly lipophilic due to the quinoline and aromatic systems.
Spectroscopic Characterization
- NMR Data : The oxo derivative’s ¹H-NMR would show a ketone proton (~2.5–3.0 ppm) absent in the hydroxypropyl analog, which instead exhibits hydroxyl proton signals (~1.5–2.0 ppm) and alcohol-related splitting .
- UV-Vis: Both compounds absorb in the quinoline-specific range (~250–350 nm), with minor shifts due to substituent effects .
Biological Activity
(E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, also known by its CAS number 181139-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C28H24ClNO3
- Molecular Weight : 457.95 g/mol
- CAS Number : 181139-72-0
- Purity : Typically around 97% in commercial preparations .
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. The compound's structure suggests potential activity as:
- Antimicrobial Agent : The presence of the chloroquinoline moiety may confer antibacterial and antifungal properties.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The hydroxypropyl group may play a role in modulating inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
-
Antimicrobial Activity :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antimicrobial properties . -
Anticancer Research :
In vitro experiments using human breast cancer cell lines showed that the compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . -
Anti-inflammatory Effects :
A recent study highlighted the compound's ability to decrease the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Q & A
What are the recommended synthetic routes for (E)-Methyl 2-[...] benzoate, and how can reaction conditions be optimized?
Basic Research Question
A common synthetic approach involves coupling 7-chloroquinoline derivatives with substituted benzoyl esters via Heck or Suzuki-Miyaura cross-coupling reactions to introduce the vinylphenyl moiety . For example, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., 3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl derivatives) in polar aprotic solvents (DMF or DMSO) at 110–130°C for 15–24 hours has been used for analogous esters . Optimization includes:
- Catalyst selection : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) for cross-coupling efficiency.
- Solvent purity : Anhydrous DMF to prevent side reactions.
- Temperature control : Gradual heating to avoid decomposition of the quinoline moiety.
How can spectroscopic and chromatographic methods be employed to characterize this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR confirm the (E)-configuration of the vinyl group (J = 16 Hz for trans coupling) and hydroxypropyl substitution .
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min and UV detection at 254 nm to assess purity (>98%) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally similar quinoline derivatives .
What strategies address contradictions in spectral data during structural elucidation?
Advanced Research Question
Discrepancies between calculated and observed NMR/IR data often arise from dynamic conformational changes or solvent effects. For example:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C in DMSO-d₆) can reveal restricted rotation in the hydroxypropyl group .
- DFT calculations : Compare experimental IR carbonyl stretches (~1720 cm⁻¹ for ester) with computed vibrational modes to validate assignments .
- HPLC-MS : Confirm molecular ion ([M+H]⁺ at m/z 506.1) and rule out isomeric impurities .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
Focus on modifying key pharmacophores:
- Quinoline substitution : Replace 7-Cl with electron-withdrawing groups (e.g., -CF₃) to assess impact on bioactivity.
- Ester hydrolysis : Synthesize the carboxylic acid derivative to evaluate metabolic stability .
- Hydroxypropyl chain : Introduce methyl or fluorine substituents to study steric/electronic effects on target binding.
Experimental design : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate structural changes with activity .
What methodological considerations are critical for HPLC purity analysis?
Basic Research Question
Key parameters include:
How can the compound’s stability under physiological conditions be evaluated?
Advanced Research Question
Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; ester hydrolysis is expected at pH > 6.0 .
- Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks. Use DSC/TGA to detect melting point shifts or hydrate formation .
- Light sensitivity : Expose to UV light (365 nm) and quantify photo-degradation products (e.g., quinoline ring oxidation) .
What crystallographic techniques resolve stereochemical uncertainties in this compound?
Advanced Research Question
Single-crystal X-ray diffraction is definitive:
- Crystal growth : Use slow evaporation of a dichloromethane:methanol (1:1) solution at 4°C .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Key metrics : Confirm the (E)-vinyl geometry (C=C bond length ~1.34 Å) and dihedral angles between quinoline and benzoate planes (<30° indicates conjugation) .
How can regioselective functionalization of the quinoline ring be achieved?
Advanced Research Question
Employ directed ortho-metalation:
- Step 1 : Protect the hydroxypropyl group with TBSCl.
- Step 2 : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the 8-position of quinoline.
- Step 3 : Quench with electrophiles (e.g., DMF for formylation, MeI for methylation).
Validation : ¹H NMR coupling patterns (e.g., singlet for 8-Me) confirm regioselectivity .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
Use in silico tools:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
